molecular formula C6H13FN2 B12443836 (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine

Cat. No.: B12443836
M. Wt: 132.18 g/mol
InChI Key: FIWBAIBSPICWNU-NTSWFWBYSA-N
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Description

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine is a chiral compound with the molecular formula C6H13FN2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine typically involves the use of fluorinated reagents and piperidine derivatives. One common method involves the fluorination of a piperidine precursor under controlled conditions. The reaction conditions often include the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3S,4R)-3-fluoro-1-methylpiperidin-4-amine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1

InChI Key

FIWBAIBSPICWNU-NTSWFWBYSA-N

Isomeric SMILES

CN1CC[C@H]([C@H](C1)F)N

Canonical SMILES

CN1CCC(C(C1)F)N

Origin of Product

United States

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